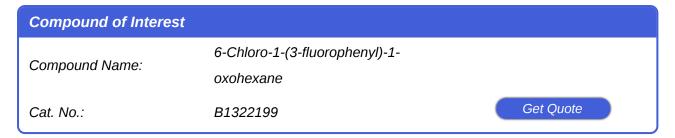


Spectroscopic and Application Data for CAS 488098-58-4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Compound Identification

CAS Number: 488098-58-4 Chemical Name: Chlorophenol Red β-D-Galactopyranoside Synonyms: CPRG, Chlorophenol Red-β-D-galactoside Molecular Formula: C25H22Cl2O10S

Molecular Weight: 585.41 g/mol

UV-Visible Spectroscopic Data

Chlorophenol Red β -D-Galactopyranoside (CPRG) is a chromogenic substrate for the enzyme β -galactosidase. Its UV-Visible absorption spectrum is a key characteristic for its use in enzymatic assays. Upon cleavage by β -galactosidase, CPRG releases chlorophenol red, which results in a significant color change that can be quantified spectrophotometrically.



| Parameter | Wavelength (nm) | Molar Absorptivity (ε) | Solvent/Condit ions | Notes |
|---|--------------------|------------------------------|--------------------------|--|
| λmax 1 | 270 | Data not available | PBS, pH 7.2 | Absorbance peak of the intact CPRG molecule. [1][2] |
| λmax 2 | 415 | Data not available | PBS, pH 7.2 | Absorbance peak of the intact CPRG molecule. [1][2] |
| Quantification Wavelength | 570 - 595 | Not applicable | Assay dependent | Wavelength for quantifying the enzymatic product, chlorophenol red. |
| QC Specification (A ₅₇₈) | 578 | ≤0.200 | c = 5 mmol/L in water | Quality control specification from a commercial supplier.[3] |
| QC Specification (A ₆₅₀) | 650 | ≤0.030 | c = 5 mmol/L in water | Quality control specification for turbidity from a commercial supplier.[3] |

Other Spectroscopic Data (NMR, IR, Mass Spectrometry)

Despite extensive searches of publicly available chemical databases and scientific literature, detailed quantitative data for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR)



spectroscopy, and Mass Spectrometry (MS) for Chlorophenol Red β-D-Galactopyranoside are not readily available. Certificates of Analysis from various suppliers confirm the identity and purity via HPLC but do not typically provide raw spectroscopic data.[3][4]

Experimental Protocol: β-Galactosidase Activity Assay Using CPRG

This protocol outlines a general procedure for the colorimetric determination of β -galactosidase activity in cell extracts or purified enzyme preparations.

3.1. Materials

- CPRG (CAS 488098-58-4)
- Assay Buffer (e.g., 100 mM sodium phosphate, 10 mM KCl, 1 mM MgCl₂, 50 mM β-mercaptoethanol, pH 7.0)
- β-galactosidase containing sample (cell lysate, purified enzyme)
- Microplate reader or spectrophotometer
- 96-well microplate or cuvettes

3.2. Procedure

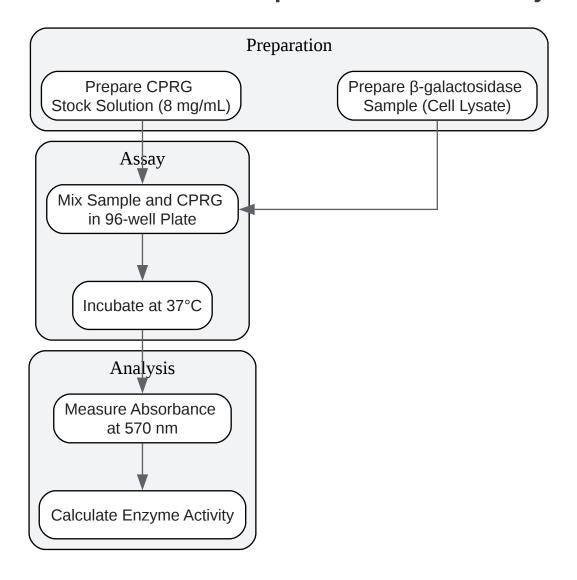
- Prepare CPRG Stock Solution: Dissolve CPRG in the assay buffer to a final concentration of 8 mg/mL. Vortex to ensure complete dissolution.
- Reaction Setup:
 - In a 96-well microplate, add 20 μL of the β-galactosidase containing sample to each well.
 - \circ Add 180 μ L of the CPRG stock solution to each well to initiate the reaction.
 - \circ Include a blank control containing 20 μL of lysis buffer (without enzyme) and 180 μL of the CPRG stock solution.



- Incubation: Incubate the microplate at 37°C. The incubation time will vary depending on the enzyme activity. Monitor the color change of the reaction mixture from yellow to red.
- Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader at various time points.
- Data Analysis: Subtract the absorbance of the blank control from the absorbance of the samples. The rate of increase in absorbance at 570 nm is proportional to the β-galactosidase activity.

Visualizations

Experimental Workflow for B-Galactosidase Assay





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Caption: Workflow for β -galactosidase activity assay using CPRG.

Logical Relationship of CPRG Cleavage and Detection



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Caption: Enzymatic cleavage of CPRG and subsequent detection.

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